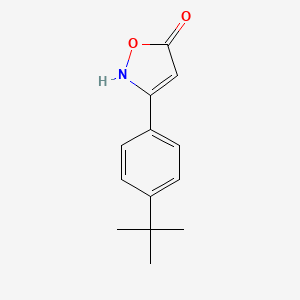

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

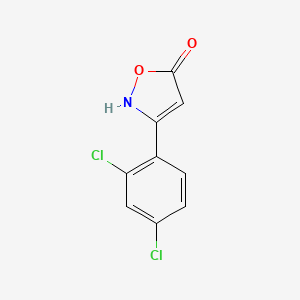

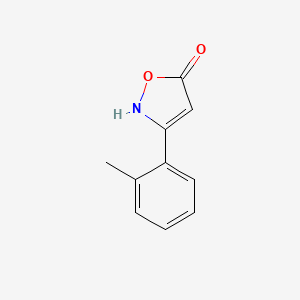

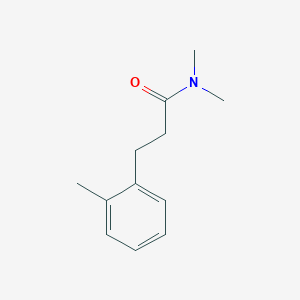

The compound “3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol” seems to be a complex organic molecule. It likely contains an oxazole ring (a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms), a phenyl ring (a six-membered ring of carbon atoms), and a tert-butyl group (a carbon atom bonded to three methyl groups) .

Synthesis Analysis

While specific synthesis methods for “3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol” were not found, related compounds have been synthesized using various methods. For instance, 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, was synthesized via an aldol condensation in an ionic liquid .Wissenschaftliche Forschungsanwendungen

Synthesis of Fragrance Compounds

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol: is used in the synthesis of various fragrance compounds. A notable application is its use as a precursor in the synthesis of Lilial® , a widely used fragrance compound . The synthesis process involves an aldol condensation in an ionic liquid, which has been shown to increase yields and selectivity compared to traditional organic solvents .

Development of Ionic Liquids

The compound’s synthesis process has contributed to the development of ionic liquids . These are salts in the liquid state, which are often used as solvents for chemical reactions. The research on 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol has helped in understanding the reaction selectivity in ionic liquids .

Catalysis Research

In the context of catalysis, the compound’s synthesis involves the use of piperidine as a base catalyst. This has implications for research into base-catalyzed reactions and the development of new catalysts that can improve reaction efficiency .

Green Chemistry

The synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol aligns with the principles of green chemistry . It emphasizes the use of environmentally benign solvents and aims to reduce the generation of hazardous substances .

Selectivity in Chemical Synthesis

The research has highlighted the importance of selectivity in chemical synthesis. By suppressing self-aldol condensation of propanal, the synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol demonstrates how to achieve high selectivity in cross-aldol condensation products .

Organic Solvent Alternatives

The use of ionic liquids in the synthesis of this compound provides an alternative to traditional organic solvents. This has broader implications for the chemical industry in terms of finding safer and more sustainable solvent systems .

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-tert-butylphenyl isocyanate and 4-tert-butylphenyl salicylate , have been reported to interact with various biological targets. For instance, 4-tert-butylphenyl salicylate has been shown to down-regulate the NF-kappa B pathway , which plays a crucial role in immune and inflammatory responses.

Mode of Action

For example, Tebufenpyrad, a compound with a similar structure, inhibits the mitochondrial complex I, leading to a lack of ATP production and cell death .

Biochemical Pathways

For instance, 4-tert-butylphenyl salicylate has been reported to down-regulate the NF-kappa B pathway , which is involved in the regulation of immune and inflammatory responses.

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)16-14-11/h4-8,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXCLFWVHHUENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)